molecular formula C6H4BrCl2N B062455 4-(Bromomethyl)-2,6-dichloropyridine CAS No. 175204-45-2

4-(Bromomethyl)-2,6-dichloropyridine

Cat. No.: B062455
CAS No.: 175204-45-2
M. Wt: 240.91 g/mol
InChI Key: XDKGMGJZRFOZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2,6-dichloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the fourth position and two chlorine atoms at the second and sixth positions of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,6-dichloropyridine typically involves the bromination of 2,6-dichloropyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,6-dichloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products such as 4-(azidomethyl)-2,6-dichloropyridine, 4-(thiomethyl)-2,6-dichloropyridine, and 4-(alkoxymethyl)-2,6-dichloropyridine.

    Oxidation: Products such as 4-(formyl)-2,6-dichloropyridine and 4-(carboxyl)-2,6-dichloropyridine.

    Reduction: Products such as 4-methyl-2,6-dichloropyridine.

Scientific Research Applications

4-(Bromomethyl)-2,6-dichloropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It is involved in the synthesis of potential drug candidates for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,6-dichloropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity makes it a valuable intermediate in the synthesis of bioactive molecules that can interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2,6-dichloropyridine
  • 4-(Fluoromethyl)-2,6-dichloropyridine
  • 4-(Iodomethyl)-2,6-dichloropyridine

Comparison

4-(Bromomethyl)-2,6-dichloropyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, making the bromomethyl group more reactive in nucleophilic substitution reactions. Additionally, the bromomethyl group can participate in radical reactions, providing further synthetic versatility.

Properties

IUPAC Name

4-(bromomethyl)-2,6-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKGMGJZRFOZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381870
Record name 4-(Bromomethyl)-2,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-45-2
Record name 4-(Bromomethyl)-2,6-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-2,6-dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.